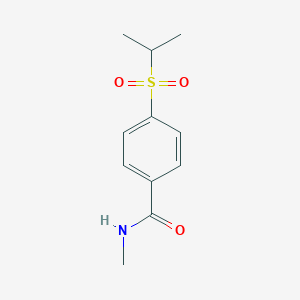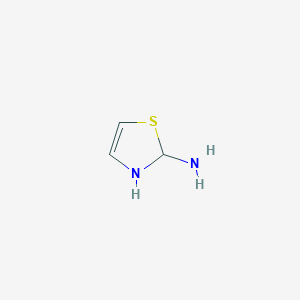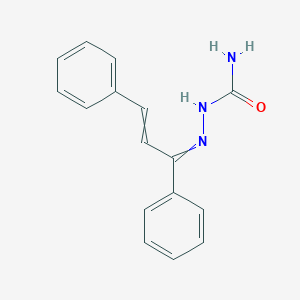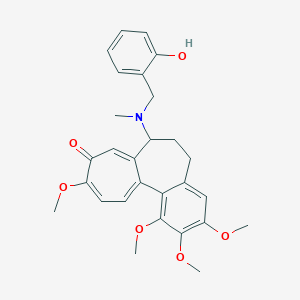
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a hydroxyamino group at the 3 position, and a keto group at the 2 position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one typically involves the chlorination of an indole precursor followed by the introduction of the hydroxyamino group. One common method involves the following steps:
Chlorination: The indole precursor is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Hydroxyamination: The chlorinated intermediate is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to introduce the hydroxyamino group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5,6-dichloro-3-(nitrosoamino)-2H-indol-2-one or 5,6-dichloro-3-(nitroamino)-2H-indol-2-one.
Reduction: Formation of 5,6-dichloro-3-(hydroxyamino)-2H-indol-2-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloro-1H-indole-2,3-dione: Similar structure but lacks the hydroxyamino group.
5,6-Dichloro-3-(methylamino)-2H-indol-2-one: Similar structure but has a methylamino group instead of a hydroxyamino group.
5,6-Dichloro-3-(amino)-2H-indol-2-one: Similar structure but has an amino group instead of a hydroxyamino group.
Uniqueness
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one is unique due to the presence of the hydroxyamino group, which can participate in specific hydrogen bonding interactions and influence the compound’s reactivity and biological activity
Eigenschaften
CAS-Nummer |
18711-18-7 |
|---|---|
Molekularformel |
C8H4Cl2N2O2 |
Molekulargewicht |
231.03 g/mol |
IUPAC-Name |
5,6-dichloro-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12-14/h1-2,11,13H |
InChI-Schlüssel |
XFKKWKWZFPDVGL-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=C2N=O)O |
Isomerische SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
Kanonische SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
Synonyme |
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)





![Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane](/img/structure/B97202.png)


